Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method might include the alkylation of piperidine with tert-butyl 4-bromobutyrate, followed by the introduction of the pyrrolidine ring through nucleophilic substitution. The final step could involve the esterification of the carboxylate group with ethyl oxalyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents would be chosen to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperidine-4-carboxylic acid and N-substituted piperidines.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxylic acid and N-substituted pyrrolidines.
Uniqueness
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C18H32N2O4 |
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Molecular Weight |
340.5 g/mol |
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-pyrrolidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H32N2O4/c1-5-23-15(21)14-18(20-10-6-7-11-20)8-12-19(13-9-18)16(22)24-17(2,3)4/h5-14H2,1-4H3 |
InChI Key |
XAKWBVJAVQYZHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCCC2 |
Origin of Product |
United States |
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